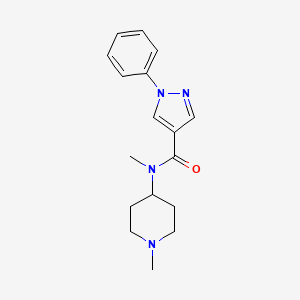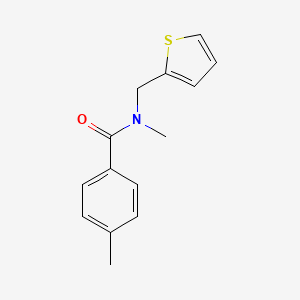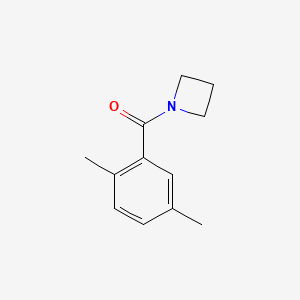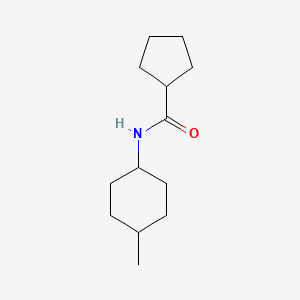
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide, commonly known as MMPP, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. MMPP is a member of the pyrazole class of compounds and is structurally similar to other pyrazole derivatives that have been studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of MMPP is not fully understood, but it is thought to act on the GABAergic system in the brain. MMPP has been shown to increase the activity of GABA receptors, which are involved in regulating neuronal excitability and inhibiting neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, MMPP has been shown to modulate the activity of a number of other neurotransmitter systems, including dopamine and serotonin. MMPP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using MMPP in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on the long-term effects of MMPP on the body, as well as its potential toxicity.
Future Directions
There are a number of potential future directions for research on MMPP. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. MMPP has been shown to reduce opioid self-administration in animal models, suggesting that it may have utility as a medication-assisted treatment for opioid use disorder. Additionally, MMPP may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its neuroprotective and anti-inflammatory effects. Further research is needed to fully understand the potential therapeutic applications of MMPP.
Synthesis Methods
MMPP can be synthesized through a number of methods, including the reaction of N-methylpiperidin-4-amine with 1-phenylpyrazole-4-carboxylic acid chloride. The resulting product is then treated with methyl iodide to form the final compound.
Scientific Research Applications
MMPP has been studied for its potential therapeutic effects in a number of areas, including neuroprotection, pain management, and addiction treatment. In animal studies, MMPP has been shown to protect against neuronal damage caused by ischemia and oxidative stress. MMPP has also been shown to have analgesic effects in animal models of pain.
properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-10-8-15(9-11-19)20(2)17(22)14-12-18-21(13-14)16-6-4-3-5-7-16/h3-7,12-13,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJMEGVUVTCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)


![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)





